molecular formula C9H12O2 B138109 methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 136520-60-0

methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No.: B138109
CAS No.: 136520-60-0
M. Wt: 152.19 g/mol
InChI Key: VYHVHWVKRQHORF-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene reacts with methyl acrylate under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups. Nucleophilic substitution reactions are common, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid.

    Reduction: Bicyclo[2.2.1]hept-2-ene-2-methanol.

    Substitution: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is widely used in scientific research due to its unique structure and reactivity. It serves as a building block in the synthesis of complex organic molecules. In medicinal chemistry, it is used to develop new pharmaceuticals with improved efficacy and safety profiles. In materials science, it is utilized in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Methyl 5-norbornene-2-carboxylate

Uniqueness

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions, making it a preferred choice in various synthetic applications.

Properties

IUPAC Name

methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHVHWVKRQHORF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@@H]2CC[C@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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